[5-Fluoro-2-({[(4,5,7-trifluoro-1,3-benzothiazol-2-YL)methyl]amino}carbonyl)phenoxy]acetic acid
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Overview
Description
IDD552 is a small molecule compound with the chemical formula C₁₇H₁₀F₄N₂O₄S . It belongs to the class of organic compounds known as phenoxyacetic acid derivatives. These compounds contain an anisole where the methane group is linked to an acetic acid or a derivative. IDD552 is primarily known for its role as an inhibitor of the enzyme aldose reductase, which is involved in the polyol pathway of glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IDD552 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Benzothiazole Core: The synthesis begins with the formation of the benzothiazole core, which is achieved through the reaction of 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of Fluorine Atoms: The next step involves the introduction of fluorine atoms at specific positions on the benzothiazole ring. This is typically achieved using fluorinating agents such as diethylaminosulfur trifluoride.
Coupling with Phenoxyacetic Acid: The final step involves the coupling of the fluorinated benzothiazole with phenoxyacetic acid.
Industrial Production Methods
Industrial production of IDD552 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
IDD552 undergoes various types of chemical reactions, including:
Oxidation: IDD552 can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: IDD552 can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
IDD552 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of fluorinated organic molecules and their reactivity.
Biology: Employed in the study of enzyme inhibition, particularly aldose reductase inhibition.
Medicine: Investigated for its potential therapeutic effects in conditions related to the polyol pathway, such as diabetic complications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
IDD552 exerts its effects by inhibiting the enzyme aldose reductase. The mechanism involves the binding of IDD552 to the active site of aldose reductase, where it forms hydrogen bonds with key amino acid residues such as histidine and tyrosine. This binding prevents the enzyme from catalyzing the reduction of glucose to sorbitol, thereby reducing the accumulation of sorbitol in tissues .
Comparison with Similar Compounds
Similar Compounds
IDD594: Another aldose reductase inhibitor with a similar structure but different fluorination pattern.
Epalrestat: A clinically used aldose reductase inhibitor with a different core structure.
Sorbinil: An older aldose reductase inhibitor with a different mechanism of action.
Uniqueness of IDD552
IDD552 is unique due to its specific fluorination pattern and its high affinity for the aldose reductase enzyme. This makes it a valuable tool in the study of enzyme inhibition and a potential candidate for therapeutic development .
Properties
Molecular Formula |
C17H10F4N2O4S |
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Molecular Weight |
414.3 g/mol |
IUPAC Name |
2-[5-fluoro-2-[(4,5,7-trifluoro-1,3-benzothiazol-2-yl)methylcarbamoyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H10F4N2O4S/c18-7-1-2-8(11(3-7)27-6-13(24)25)17(26)22-5-12-23-15-14(21)9(19)4-10(20)16(15)28-12/h1-4H,5-6H2,(H,22,26)(H,24,25) |
InChI Key |
ZCAGEXZTORJQDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC(=O)O)C(=O)NCC2=NC3=C(C(=CC(=C3S2)F)F)F |
Synonyms |
IDD552 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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